N-(4-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, an imidazole moiety, and a pyridazine-thioacetamide linkage. Its molecular formula can be represented as C18H17ClN4S. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing imidazole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the anticancer activity of related compounds, it was found that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 15.2 |
Compound B | HeLa (cervical cancer) | 12.8 |
Compound C | A549 (lung cancer) | 10.5 |
This data suggests that the compound may possess similar anticancer activity due to its structural components .
Antimicrobial Activity
The imidazole and thioacetamide functionalities in the compound also contribute to its antimicrobial properties. Studies have shown that compounds with imidazole rings exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
Antimicrobial Efficacy Table
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 8.0 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 12.5 |
These findings indicate that this compound could be explored further for its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Membrane Disruption : The thioacetamide group may interact with bacterial membranes, compromising their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole-containing compounds can induce oxidative stress in cells, contributing to their cytotoxic effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-16-6-8-17(9-7-16)24-20(28)13-29-21-11-10-19(25-26-21)27-12-18(23-14-27)15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWILPMEWKWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.